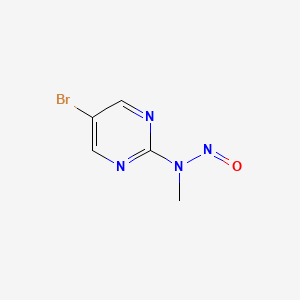
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2. It is a phenylpropanoid, a class of organic compounds that are biosynthesized from phenylalanine and have a wide range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol typically involves the reaction of 4-(methoxymethyl)benzaldehyde with allyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using industrial-scale chromatography or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 4-(methoxymethyl)benzaldehyde or 4-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-(4-(methoxymethyl)phenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanoids depending on the substituent introduced.
Applications De Recherche Scientifique
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. The compound’s effects are mediated through its ability to interact with cellular receptors and enzymes, leading to changes in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-ol: Similar structure but lacks the methoxymethyl group.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar structure with additional functional groups.
2-Methyl-3-phenyl-2-propen-1-ol: Similar backbone but different substituents .
Uniqueness
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and biological activities. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(E)-3-[4-(methoxymethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8-9H2,1H3/b3-2+ |
Clé InChI |
VDNOIBPLNJHRJR-NSCUHMNNSA-N |
SMILES isomérique |
COCC1=CC=C(C=C1)/C=C/CO |
SMILES canonique |
COCC1=CC=C(C=C1)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)



![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)





![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)



